2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide
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Overview
Description
2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a diethylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(diethylamino)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide can be compared with other similar compounds, such as:
2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide: This compound has an isopropylamino group instead of a diethylamino group, leading to different chemical and biological properties.
2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide: The presence of a methoxyphenoxy group in this compound results in distinct reactivity and applications.
2-phenyl-N-[2,2,2-trichloro-1-phenethylamino-ethyl]acetamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C14H19Cl3N2O |
---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-3-19(4-2)13(14(15,16)17)18-12(20)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,18,20) |
InChI Key |
OYAHPORANZJTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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